5-Hydroxy-2,5-dimethyl-3-hexanone

Description

Molecular Architecture and Structural Elucidation in Academic Inquiry

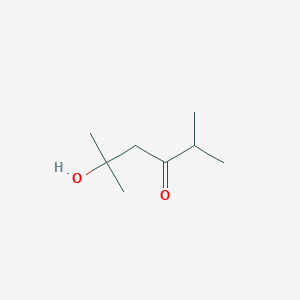

The structural framework of 5-Hydroxy-2,5-dimethyl-3-hexanone is characterized by a six-carbon chain with methyl groups at positions 2 and 5, a ketone at position 3, and a hydroxyl group at position 5. This arrangement leads to a chiral center at the C5 carbon, meaning the molecule can exist as two enantiomers. The elucidation of its precise three-dimensional structure is crucial for understanding its reactivity and potential applications.

Modern analytical techniques are employed to fully characterize this molecule. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal in confirming its structure.

Key Molecular and Physical Properties nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 5-hydroxy-2,5-dimethylhexan-3-one |

| CAS Number | 36587-79-8 |

Spectroscopic Data for Structural Confirmation

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the different types of protons in the molecule, including the methyl groups, methylene (B1212753) protons, and the hydroxyl proton. |

| ¹³C NMR | Resonances for each of the unique carbon atoms, including the carbonyl carbon and the carbon bearing the hydroxyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Strategic Position as a Model System in Organic Chemistry Research

The dual functionality of this compound makes it an excellent model system for studying a variety of concepts in organic chemistry.

Chemoselectivity : Researchers can investigate the selective reaction of one functional group in the presence of the other. For instance, the reduction of the ketone to a secondary alcohol without affecting the tertiary hydroxyl group, or vice-versa, presents a challenge in chemoselectivity.

Stereochemistry : The synthesis of a single enantiomer of this compound is a significant area of research. researchgate.net The development of stereoselective synthetic routes, such as those employing chiral catalysts or auxiliaries, provides valuable insights into asymmetric synthesis. researchgate.net

Reaction Mechanisms : The compound can be used to study the mechanisms of reactions such as intramolecular cyclizations, rearrangements, and various oxidation and reduction reactions.

Current Research Trajectories and Future Directions in Compound-Specific Investigations

Current and future research on this compound and related hydroxy ketones is focused on several key areas:

Asymmetric Synthesis : A primary goal is the development of highly efficient and enantioselective syntheses of this and similar chiral building blocks. nih.gov Biocatalysis, using enzymes or whole-cell systems, is a promising avenue for achieving high enantiomeric excess. nih.gov

Flavor and Fragrance Chemistry : Some isomers and related compounds of this compound have been identified as flavor components in natural products, such as honey. researchgate.net Further research may explore the sensory properties of the pure enantiomers of this compound and its potential use in the flavor industry.

Precursor for Complex Molecules : As a chiral building block, it holds potential as a starting material for the total synthesis of more complex natural products and pharmaceuticals. Its specific stereochemistry and functional groups can be strategically incorporated into larger molecular frameworks.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2,5-dimethylhexan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)7(9)5-8(3,4)10/h6,10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTRLOJUDTVVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609035 | |

| Record name | 5-Hydroxy-2,5-dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36587-79-8 | |

| Record name | 5-Hydroxy-2,5-dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Mechanistic Elucidation for 5 Hydroxy 2,5 Dimethyl 3 Hexanone

Established Chemical Synthesis Pathways

The synthesis of 5-Hydroxy-2,5-dimethyl-3-hexanone can be approached through several established chemical methodologies, each offering distinct advantages in terms of precursor availability, reaction control, and scalability.

Grignard Reagent-Mediated Approaches for Carbon-Carbon Bond Formation

Grignard reactions are a cornerstone of organic synthesis for creating carbon-carbon bonds, particularly for the formation of alcohols. A plausible and direct route to this compound involves the reaction of a suitable Grignard reagent with a ketone precursor. Specifically, the addition of isopropylmagnesium bromide to 4-hydroxy-4-methyl-2-pentanone would yield the target tertiary alcohol structure after an aqueous workup.

Alternatively, a related strategy involves preparing a precursor ketone, such as 5-methyl-3-hexanone, through a Grignard reaction. In this documented approach, isovaleraldehyde (B47997) is reacted with ethylmagnesium bromide, followed by oxidation of the resulting secondary alcohol to the ketone. rsc.org This ketone can then serve as a starting material for subsequent hydroxylation steps. The versatility of the Grignard reaction allows for various disconnections of the target molecule, depending on the desired precursors.

Catalytic Aldol (B89426) Condensation Methodologies Utilizing Thiazolium Salts

Thiazolium salts are effective catalysts for umpolung reactions, enabling aldehydes to act as acyl anion equivalents. This reactivity is harnessed in cross-benzoin or acyloin-type condensations to form α-hydroxy ketones. While not directly forming a β-hydroxy ketone, this methodology is relevant for creating structurally related compounds.

A patented process demonstrates the efficacy of this approach for synthesizing isomers of the target compound. In this method, 3-methylbutyraldehyde and acetaldehyde (B116499) are reacted in ethanol (B145695) under pressure, catalyzed by a thiazolium salt. researchgate.net This reaction proceeds via a cross-acyloin condensation mechanism, yielding a mixture of 2-hydroxy-5-methyl-3-hexanone (B12690846) and 3-hydroxy-5-methyl-2-hexanone. The conditions can be optimized to achieve significant yields, showcasing the industrial applicability of this method for similar structures.

| Parameter | Value/Range |

| Reactants | 3-Methylbutyraldehyde, Acetaldehyde |

| Catalyst | Thiazolium Salt |

| Solvent | Ethanol |

| Molar Ratio (3-methylbutyraldehyde:acetaldehyde) | 1:1 to 1:5 |

| Reaction Temperature | 80-160°C |

| Reaction Time | 2-6 hours |

| Molar Yield (relative to 3-methylbutyraldehyde) | 65-72% |

| Table 1: Reaction parameters for the thiazolium salt-catalyzed synthesis of hydroxy ketone isomers, based on patent data. researchgate.net |

Electrolytic Synthesis Techniques from Precursor Compounds

Modern electrochemistry offers environmentally benign alternatives to traditional chemical synthesis by minimizing the use of metal catalysts and chemical oxidants. Several electrochemical strategies are applicable for the synthesis of β-hydroxy ketones.

One innovative approach is the electrooxidative α-hydroxymethylation of a ketone using N,N-dimethylformamide (DMF) as a single-carbon source. rsc.org In this process, anodic oxidation generates a reactive species from DMF that subsequently attacks the enolate of a ketone, such as 5-methyl-3-hexanone, to construct the β-hydroxy ketone structure. Another advanced method involves the electrochemical oxidative ring-opening of tertiary cycloalkanols. acs.org This process generates an α,β-unsaturated ketone as a key intermediate, which can then undergo a Michael addition with a nucleophile to yield a β-functionalized ketone. acs.org These techniques represent a frontier in sustainable chemical synthesis, offering high efficiency and mild reaction conditions. rsc.orgacs.org

Multi-Step Conversions Involving Oxidation and Subsequent Hydroxylation

A highly controlled and stereoselective method for introducing a hydroxyl group involves a multi-step sequence starting from a ketone precursor. This strategy is well-documented for the synthesis of 2-hydroxy-5-methyl-3-hexanone, an isomer of the target compound, and the principles are directly applicable. rsc.orgtaylorfrancis.com

The process begins with the deprotonation of a precursor ketone, 5-methyl-3-hexanone, using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). The resulting enolate is then trapped with chlorotrimethylsilane (B32843) to form a silyl (B83357) enol ether. rsc.orgtaylorfrancis.com This intermediate is then subjected to an oxidation reaction. Methods such as Sharpless asymmetric dihydroxylation (using AD-mix reagents) or Shi's asymmetric epoxidation can be employed to introduce the hydroxyl groups with high stereocontrol. taylorfrancis.com A final hydrolysis step removes the silyl group and reveals the desired hydroxy ketone. For instance, oxidation of the silyl enol ether of 5-methyl-3-hexanone with m-CPBA can yield the corresponding hydroxy ketone in good yields after purification. rsc.org

| Oxidation Method | Reagent | Yield | Enantiomeric Excess (ee) |

| Dihydroxylation | AD-mix-β | 76.9% | 75.6% |

| Dihydroxylation | AD-mix-α | 69.2% | 15.7% |

| Epoxidation | Shi Catalyst (from D-fructose) | 54% | 74.6% |

| Table 2: Comparative results for the enantioselective oxidation step in the synthesis of 2-hydroxy-5-methyl-3-hexanone. taylorfrancis.com |

Emerging Biocatalytic and Chemoenzymatic Synthetic Routes

The demand for greener and more selective synthetic methods has spurred research into enzymatic pathways. These biocatalytic routes offer the potential for high stereoselectivity under mild conditions.

Enzymatic Acyloin Condensation with Pyruvate (B1213749) Decarboxylase (PDC)

Pyruvate decarboxylase (PDC) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a key role in fermentation. wikipedia.org Beyond its natural role of decarboxylating pyruvate to acetaldehyde, PDC can catalyze the formation of new carbon-carbon bonds in a reaction known as acyloin condensation. taylorfrancis.comnih.gov

The mechanism involves the decarboxylation of pyruvate to form a key nucleophilic intermediate, hydroxyethyl-TPP, often referred to as "active acetaldehyde". acs.orgproteopedia.org This intermediate can then attack the carbonyl carbon of a second aldehyde molecule (the acceptor). researchgate.net This carboligation step results in the formation of an α-hydroxy ketone, also known as an acyloin. The substrate scope of PDC from organisms like Zymomonas mobilis has been shown to include a range of aromatic and aliphatic aldehydes, leading to various R-configured acyloins. researchgate.net

It is crucial to note that this enzymatic reaction specifically produces α-hydroxy ketones . The target molecule of this article, this compound, is a β-hydroxy ketone . Therefore, a direct, single-step synthesis of this compound via the classical acyloin condensation mechanism of Pyruvate Decarboxylase is not feasible. While PDC represents a powerful emerging tool for the synthesis of valuable chiral α-hydroxy ketones, alternative biocatalytic systems, such as aldolases, would be required to directly form the β-hydroxy ketone scaffold.

Asymmetric Dihydroxylation and Epoxidation Strategies for Analogous Hydroxy Ketones

The synthesis of chiral α,β-dihydroxy ketones can be effectively achieved through the asymmetric dihydroxylation (AD) of α,β-unsaturated ketones. thieme-connect.com The Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes, has been successfully applied to α,β-unsaturated ketones. nih.govyork.ac.uk This reaction typically utilizes osmium tetroxide as the oxidant in the presence of a chiral quinine (B1679958) ligand. nih.gov A buffered AD-mix containing sodium bicarbonate can be employed to prevent epimerization at the α-carbon. thieme-connect.com The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. researchgate.netthieme-connect.com For instance, the dihydroxylation of α,β-unsaturated diazoketones has been shown to proceed with high enantioselectivity. thieme-connect.com

Asymmetric epoxidation of α,β-unsaturated ketones provides a valuable route to chiral α,β-epoxy ketones, which are versatile precursors to hydroxy ketones. acs.orgnih.gov Various catalytic systems have been developed for this transformation. Polybinaphthyl zinc complexes have demonstrated the ability to catalyze the epoxidation of α,β-unsaturated ketones with tert-butyl hydroperoxide, achieving up to 81% enantiomeric excess (ee). acs.org Another effective system involves the use of a chiral N,N′-dioxide–Sc(III) complex with hydrogen peroxide as the oxidant, which provides good yields and high enantioselectivities under additive-free conditions. rsc.org Furthermore, rare-earth metal amides, such as Yb[N(SiMe₃)₂]₃, in combination with chiral TADDOL ligands, have been shown to catalyze the asymmetric epoxidation of α,β-unsaturated ketones with excellent yields and good to high enantioselectivities. rsc.org Cinchona alkaloid-based hybrid phase-transfer catalysts have also been employed, offering high yields and enantioselectivities (up to >99% ee) with low catalyst loading. acs.org

The catalytic asymmetric peroxidation of α,β-unsaturated ketones offers another pathway to chiral β-hydroxy ketones, as the resulting peroxides can be readily reduced. nih.gov This method utilizes a chiral organic catalyst to control the enantioselectivity of the initial peroxidation step. nih.gov

Table 1: Asymmetric Epoxidation of α,β-Unsaturated Ketones

| Catalyst System | Oxidant | Substrate Scope | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Polybinaphthyl zinc complexes | tert-butyl hydroperoxide | α,β-unsaturated ketones with β-aliphatic substituents | Up to 81% | acs.org |

| Chiral N,N′-dioxide–Sc(III) complex | Hydrogen peroxide | α,β-unsaturated ketones and amides | Excellent | rsc.org |

| Yb[N(SiMe₃)₂]₃ with chiral TADDOL ligand | tert-butyl hydroperoxide | Various α,β-unsaturated ketones | 57–94% | rsc.org |

| Amide-based Cinchona alkaloids | Not specified | Various α,β-unsaturated ketones | Up to >99% | acs.org |

Diastereoselective Reduction of Related Diketones via Butanediol (B1596017) Dehydrogenase

The chemoenzymatic synthesis of chiral hydroxy ketones often utilizes alcohol dehydrogenases for the enantioselective reduction of carbonyl compounds. nih.gov These biocatalytic reductions can provide access to optically pure hydroxy ketones, which are valuable synthetic intermediates. nih.govizmirakademi.org For instance, alcohol dehydrogenases such as those from Thermoanaerobium brockii (TBADH), Streptomyces hydrogenans (20β-HSDH), and Pseudomonas testosteroni (β-HSDH) have been successfully employed for the preparation of chiral molecules. nih.gov

While direct literature on the use of butanediol dehydrogenase for the diastereoselective reduction of diketones analogous to precursors of this compound is not prevalent in the provided search results, the principle of using dehydrogenases for stereoselective ketone reduction is well-established. nih.govizmirakademi.org The stereochemical outcome of such enzymatic reductions is determined by the specific enzyme used and its substrate specificity. These biocatalytic methods offer a green and highly selective alternative to traditional chemical reductants for the synthesis of chiral hydroxy ketones. nih.gov

Investigation of Reaction Mechanisms and Kinetic Profiles

Elucidation of Enamine Intermediate Pathways in Catalytic Condensations

Enamines are key intermediates in the catalytic condensation reactions of ketones and aldehydes, such as the aldol condensation. makingmolecules.compitt.edumasterorganicchemistry.com They are typically formed through the reaction of a ketone with a secondary amine, often under acidic catalysis. makingmolecules.comyoutube.com The nitrogen atom of the enamine is a powerful π-donor, which increases the nucleophilicity of the α-carbon, allowing it to react with electrophiles. makingmolecules.commasterorganicchemistry.com

The mechanism of enamine formation involves the initial formation of a tetrahedral intermediate, followed by dehydration to form an iminium ion. youtube.com Deprotonation at the α-carbon then yields the enamine. makingmolecules.com In catalytic cycles, the amine is regenerated after the enamine has reacted. makingmolecules.com Theoretical studies using density functional theory (B3LYP/6-31G*) have been employed to investigate the transition states of amine-catalyzed aldol reactions involving enamine intermediates. nih.gov These studies have shown that primary enamine-mediated reactions proceed through half-chair transition states with hydrogen bonding, leading to lower activation energies compared to secondary enamine-mediated reactions. nih.gov

Stereoelectronic Factors Influencing Diastereoselectivity in Hydride Transfers (contextual)

The diastereoselectivity of nucleophilic additions to carbonyl groups, such as hydride transfers, is significantly influenced by stereoelectronic factors. ic.ac.ukuwindsor.ca Several models have been developed to predict the stereochemical outcome of these reactions, with the Felkin-Anh model being widely accepted. ic.ac.ukuwindsor.calibretexts.org

The Felkin-Anh model proposes that the largest group on the α-carbon orients itself perpendicular to the carbonyl group in the transition state. ic.ac.ukuwindsor.ca The nucleophile then attacks the carbonyl carbon from the side of the smallest substituent, following the Bürgi-Dunitz trajectory (an angle of approximately 107°). uwindsor.ca This model generally provides accurate predictions for the major diastereomer formed. ic.ac.uk

In cases where the α-carbon bears a heteroatom, such as oxygen, chelation control can become a dominant factor. libretexts.org If the reducing agent contains a metal cation that can chelate with both the carbonyl oxygen and the α-heteroatom, the reaction will proceed through a rigid cyclic transition state, leading to the opposite diastereomer predicted by the Felkin-Anh model. uwindsor.calibretexts.org The interplay between these stereoelectronic effects and the nature of the substrate and reagents allows for the selective synthesis of a desired diastereomer. ic.ac.ukrsc.orgcanada.canih.gov

Table 2: Predictive Models for Diastereoselective Hydride Transfer

| Model | Key Principle | Predicted Outcome | Reference |

|---|---|---|---|

| Felkin-Anh Model | The largest group on the α-carbon is perpendicular to the carbonyl. Nucleophilic attack occurs from the side of the smallest group. | Generally predicts the major diastereomer. | ic.ac.ukuwindsor.calibretexts.org |

| Cram's Rule | The largest group on the α-carbon is anti-periplanar to the carbonyl oxygen. Nucleophilic attack occurs from the side of the smaller of the two remaining groups. | An earlier model, often gives the same prediction as Felkin-Anh but is considered outdated. | stackexchange.com |

| Cram-Chelate Model | In the presence of a chelating metal, the carbonyl oxygen and the α-heteroatom are held in a cyclic transition state. Nucleophilic attack occurs from the less hindered face. | Predicts the opposite diastereomer to the Felkin-Anh model. | uwindsor.calibretexts.org |

Control of Regioselectivity and Stereoselectivity in Synthetic Transformations

Achieving control over regioselectivity and stereoselectivity is a central challenge in organic synthesis. acs.orgdiva-portal.orgnih.govquimicaorganica.orgresearchgate.net In the context of synthesizing complex molecules like this compound, controlling the formation of specific isomers is crucial.

For instance, in the alkylation of unsymmetrical ketones, the formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions. pitt.eduquimicaorganica.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate (less substituted), whereas weaker bases and higher temperatures lead to the more stable thermodynamic enolate (more substituted). pitt.eduquimicaorganica.org

In catalytic reactions, the choice of catalyst and ligands plays a pivotal role in determining both regio- and stereoselectivity. acs.orgdiva-portal.orgnih.gov For example, in the Baeyer-Villiger oxidation of cyclic ketones, peptide-based catalysts can influence both the regioselectivity (which carbon migrates) and the enantioselectivity through hydrogen-bonding interactions with the substrate. acs.orgnih.gov Similarly, in the hydroacylation of 1,3-dienes, the selection of appropriate ligands and activators for the metal catalyst can enable highly selective transformations. researchgate.net The development of catalytic methods that can control both diastereoselectivity and enantioselectivity is an active area of research, with applications in the synthesis of complex natural products and pharmaceuticals. diva-portal.orgnih.gov

Comparative Analysis of Synthetic Route Efficiency and Selectivity

The synthesis of hydroxy ketones can be approached through various routes, each with its own advantages and disadvantages in terms of efficiency and selectivity.

Chemical Methods:

Aldol Condensation: This is a classic carbon-carbon bond-forming reaction that can be used to construct the carbon skeleton of hydroxy ketones. While efficient for simple systems, controlling the stereoselectivity in crossed aldol reactions can be challenging, often requiring the use of pre-formed enolates or chiral auxiliaries. The use of enamine intermediates offers an alternative that can avoid harsh basic conditions. youtube.com

Grignard and Organolithium Additions: The addition of organometallic reagents to aldehydes or ketones is a reliable method for forming alcohols. The diastereoselectivity of these additions to chiral carbonyl compounds can often be predicted using the Felkin-Anh model. ic.ac.uk

Reduction of Diketones: The selective reduction of one carbonyl group in a diketone can be difficult to achieve with standard chemical reducing agents, often leading to mixtures of products. The use of bulky reducing agents can sometimes improve selectivity. ic.ac.uk

Oxidation of Alkenes: Asymmetric dihydroxylation and epoxidation of unsaturated precursors offer excellent enantioselectivity but require multiple steps if starting from simpler materials. thieme-connect.comacs.org The efficiency of these routes depends on the yields of each step.

Biocatalytic Methods:

Enzymatic Reductions: The use of dehydrogenases for the reduction of ketones can provide exceptionally high enantioselectivity and diastereoselectivity. nih.gov These reactions are often performed under mild conditions (aqueous media, neutral pH, room temperature), making them environmentally friendly. However, the substrate scope of a particular enzyme may be limited, and the cost and stability of the enzyme can be a concern for large-scale synthesis.

Comparison:

In general, chemical methods offer broad applicability and can be scaled up relatively easily. However, achieving high stereoselectivity often requires stoichiometric amounts of chiral reagents or complex catalytic systems. Biocatalytic methods, on the other hand, can provide unparalleled selectivity under mild conditions but may be limited by substrate scope and the practicalities of using enzymes. The choice of synthetic route will therefore depend on the specific target molecule, the desired level of stereochemical purity, and considerations of cost, scale, and environmental impact. For the synthesis of a specific stereoisomer of a complex hydroxy ketone, a chemoenzymatic approach, combining the strengths of both chemical synthesis and biocatalysis, often represents the most efficient and selective strategy. nih.govresearchgate.net

Yield and Purity Optimization in Laboratory Synthesis

There is no specific information available in the reviewed scientific literature regarding the optimization of yield and purity for the laboratory synthesis of this compound.

Evaluation of Stereochemical Outcomes and Enantiomeric Excess

No data on the evaluation of stereochemical outcomes or the determination of enantiomeric excess in the synthesis of this compound could be located in the surveyed literature.

Fundamental Chemical Reactivity and Transformation Studies of 5 Hydroxy 2,5 Dimethyl 3 Hexanone

Oxidation Reactions of the Tertiary Hydroxyl Group

The oxidation of the tertiary hydroxyl group in 5-Hydroxy-2,5-dimethyl-3-hexanone is a challenging transformation. Unlike primary or secondary alcohols, tertiary alcohols cannot be oxidized to a simple carbonyl compound without the cleavage of a carbon-carbon bond. This reactivity profile dictates the pathways and products observed under oxidative conditions.

Direct oxidation of the tertiary alcohol to a ketone is not feasible due to the absence of a hydrogen atom on the carbinol carbon. Therefore, oxidative reactions, particularly under harsh conditions with strong oxidizing agents, proceed via cleavage of the carbon-carbon bonds adjacent to the tertiary alcohol. This fragmentation leads to the formation of a ketone and various carboxylic acids.

The oxidation of the related compound, 2,5-dimethylhexan-3-one, demonstrates that the carbon skeleton is susceptible to cleavage on either side of the carbonyl group. doubtnut.comlibretexts.org Applying this principle to this compound, oxidation would likely lead to the degradation of the molecule into smaller carboxylic acid fragments and potentially a ketone. For instance, cleavage between C-3 and C-4 could yield isobutyric acid and 3-methylbutanoic acid, while cleavage between C-4 and C-5 would result in the formation of acetone (B3395972) and 4-methyl-2-oxopentanoic acid.

Table 1: Potential Products from Oxidative Cleavage of this compound

| Cleavage Point | Potential Initial Fragments | Final Oxidation Products |

|---|---|---|

| C2-C3 Bond | Isopropyl radical and a 5-hydroxy-5-methyl-3-oxo-hexanoic acid fragment | Acetone, Acetic Acid, Isobutyric Acid |

| C4-C5 Bond | Isobutyl ketone fragment and a hydroxy-dimethyl-methyl radical | Acetone, 4-Methyl-2-pentanone, Acetic Acid |

The choice of oxidizing agent and reaction conditions is critical in determining the product distribution. Strong oxidizing agents are required to initiate the C-C bond cleavage of a tertiary alcohol.

Potassium Permanganate (KMnO₄) : In acidic or basic media, KMnO₄ is a powerful oxidizing agent capable of cleaving the C-C bonds of the substrate, which would likely lead to a mixture of carboxylic acids.

Chromium Trioxide (CrO₃) : Often used in acidic solutions (e.g., Jones reagent), this strong oxidant would also be expected to cause oxidative cleavage of the carbon skeleton.

Controlled oxidation of the tertiary hydroxyl group in this compound to a specific product without degrading the rest of the molecule is synthetically challenging and not well-documented.

Reduction Reactions of the Carbonyl Moiety

The ketone carbonyl group in this compound is readily reducible to a secondary alcohol, yielding 2,5-dimethylhexane-2,5-diol. This transformation is a common and predictable reaction in organic synthesis. The resulting diol has two stereocenters, meaning that stereoisomers can be formed.

The reduction of the prochiral ketone at C-3 can lead to the formation of two diastereomers of 2,5-dimethylhexane-2,5-diol, (2R,5R/2S,5S) and (2R,5S/2S,5R). Achieving stereoselectivity in this reduction is a key synthetic goal.

Research on the biocatalytic reduction of similar diketones has shown that dehydrogenases can exhibit high stereoselectivity. For instance, a butanediol (B1596017) dehydrogenase from Bacillus clausii has been used for the R-selective reduction of aliphatic 1,2-diketones. rsc.org This enzyme was shown to reduce 5-methyl-2,3-hexanedione (B78870) primarily to (R)-5-methyl-3-hydroxy-2-hexanone. rsc.org Such enzymatic systems could potentially be applied to the stereoselective reduction of the carbonyl group in this compound to produce a single diastereomer of the corresponding diol. Regioselectivity is not a factor in this specific reduction as there is only one carbonyl group to be reduced.

Standard hydride-donating reagents are effective for the reduction of the ketone functionality in this compound.

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent that readily reduces ketones to secondary alcohols. It is typically used in protic solvents like methanol (B129727) or ethanol (B145695) and would be expected to efficiently convert this compound to 2,5-dimethylhexane-2,5-diol.

Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent than NaBH₄, LiAlH₄ will also effectively reduce the ketone. However, its high reactivity requires the use of anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and careful handling.

Table 2: Evaluation of Common Reducing Agents for the Carbonyl Moiety

| Reducing Agent | Typical Solvent | Reactivity | Expected Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate, selective for carbonyls | 2,5-Dimethylhexane-2,5-diol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | High, less selective | 2,5-Dimethylhexane-2,5-diol |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group of this compound can potentially undergo nucleophilic substitution. However, this reaction is inherently difficult because the hydroxide (B78521) ion (OH⁻) is a very poor leaving group. msu.edu For a substitution reaction to occur, the hydroxyl group must first be converted into a good leaving group.

This is typically achieved by protonating the alcohol in a strong acid, which forms an oxonium ion. The leaving group then becomes a neutral water molecule, which is much more stable. libretexts.org The subsequent departure of water generates a tertiary carbocation intermediate. This carbocation can then be attacked by a nucleophile. However, a significant competing pathway for tertiary carbocations is elimination (E1), which would lead to the formation of an alkene.

Another strategy involves converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for SN2 reactions. However, SN2 reactions are sterically hindered at a tertiary center. Therefore, an SN1 pathway is more likely. msu.edu

Table 3: Reagents for Nucleophilic Substitution of the Tertiary Hydroxyl Group

| Reagent | Purpose | Mechanism | Potential Product (with Nu⁻ = Cl⁻) | Notes |

|---|---|---|---|---|

| Concentrated HCl | Protonates -OH, provides nucleophile (Cl⁻) | Sₙ1 | 5-Chloro-2,5-dimethyl-3-hexanone | Competition from E1 elimination is likely. |

| SOCl₂ (Thionyl chloride) | Converts -OH to a chlorosulfite leaving group | Sₙi (internal substitution) | 5-Chloro-2,5-dimethyl-3-hexanone | Often proceeds with retention of configuration. |

| TsCl (Tosyl chloride) in pyridine | Converts -OH to a tosylate (-OTs) leaving group | Sₙ1 (after tosylation) | 5-Chloro-2,5-dimethyl-3-hexanone | Two-step process; allows for substitution with various nucleophiles. |

Advanced Spectroscopic and Chromatographic Characterization of 5 Hydroxy 2,5 Dimethyl 3 Hexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the connectivity and spatial arrangement of atoms within 5-Hydroxy-2,5-dimethyl-3-hexanone can be thoroughly established.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The analysis of a ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), allows for the assignment of each proton to its specific position in the structure.

In a study detailing its synthesis, this compound was prepared via an aldol (B89426) reaction. sci-hub.box The resulting ¹H NMR spectrum confirms the presence of all expected proton signals. For instance, the isopropyl group attached to the carbonyl function exhibits a distinct septet for the single methine proton and a doublet for the six equivalent methyl protons. The methylene (B1212753) protons adjacent to the carbonyl group appear as a singlet, while the two methyl groups attached to the carbon bearing the hydroxyl group also produce a singlet. The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can be concentration-dependent.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₂CH- | 1.09 | Doublet | 6H |

| (CH₃)₂CH- | 2.85 | Septet | 1H |

| -CH₂- | 2.60 | Singlet | 2H |

| (CH₃)₂C(OH)- | 1.25 | Singlet | 6H |

| -OH | Variable | Broad Singlet | 1H |

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a complete mapping of the carbon backbone.

The spectrum would clearly show a signal for the carbonyl carbon (C=O) in the characteristic downfield region (typically >200 ppm). The carbon atom bearing the hydroxyl group (-C(OH)-) would appear in the range of 65-75 ppm. The remaining signals correspond to the various methyl, methylene, and methine carbons, with their specific chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and hydroxyl groups.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O | ~215 |

| (CH₃)₂C H- | ~41 |

| (C H₃)₂CH- | ~18 |

| -C H₂- | ~54 |

| (C H₃)₂C (OH)- | ~71 |

| (C H₃)₂C(OH)- | ~29 |

Note: These are approximate values; experimental data provides precise shifts.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also be used for structural elucidation and purity assessment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₈H₁₆O₂), the calculated exact mass is 144.11503 g/mol . sci-hub.box An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Interactive Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Exact Mass (Calculated) | 144.11503 u |

| Expected M+H⁺ Ion | 145.12231 u |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound.

In a GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For this compound, characteristic fragmentation would likely involve the loss of a methyl group, a water molecule from the hydroxyl group, or cleavage adjacent to the carbonyl group (alpha-cleavage). The presence of a single major peak in the gas chromatogram would indicate a high degree of purity.

Analysis of Fragmentation Patterns for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical tool for the structural elucidation of molecules like this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺) which can then break apart into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information about the compound's structure.

The molecular weight of this compound (C₈H₁₆O₂) is 144.21 g/mol . Therefore, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 144. The fragmentation of this molecule is guided by the presence of the ketone and tertiary alcohol functional groups. Key fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org For this compound, two primary alpha-cleavages are possible:

Cleavage between C3 and C4, leading to the loss of a C₃H₇O radical and the formation of an acylium ion at m/z 85.

Cleavage between C2 and C3, resulting in the loss of an ethyl radical and the formation of a fragment at m/z 115.

McLafferty Rearrangement: This rearrangement can occur in ketones with a gamma-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the loss of a neutral alkene.

Dehydration: Alcohols readily lose a molecule of water (18 Da) under EI conditions. This would produce a significant peak at m/z 126 (M-18).

Loss of Alkyl Groups: The structure contains isopropyl and methyl groups. The loss of a methyl radical (CH₃•, 15 Da) would result in a peak at m/z 129. The loss of an isopropyl radical ((CH₃)₂CH•, 43 Da) would lead to a fragment at m/z 101.

The combination of these patterns allows for the unambiguous identification and structural confirmation of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [C₇H₁₃O₂]⁺ | Loss of a methyl radical (M-15) |

| 126 | [C₈H₁₄O]⁺ | Loss of water (M-18) |

| 101 | [C₅H₉O₂]⁺ | Loss of an isopropyl radical (M-43) |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage at the C3-C4 bond |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its hydroxyl (O-H) and carbonyl (C=O) groups.

The most prominent features in the spectrum would be:

O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.

C=O Stretching: A sharp, strong absorption peak characteristic of a ketone is anticipated around 1715-1705 cm⁻¹. The exact position can be influenced by the steric hindrance from the adjacent isopropyl and dimethyl-substituted carbons.

C-H Stretching: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond would appear in the fingerprint region, typically around 1200-1100 cm⁻¹.

These characteristic peaks provide clear evidence for the presence of both the ketone and alcohol functionalities within the molecule's structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretching | 3000 - 2850 | Medium to Strong |

| Ketone (C=O) | Stretching | 1715 - 1705 | Strong, Sharp |

| Alcohol (C-O) | Stretching | 1200 - 1100 | Medium |

Chromatographic Methodologies for Separation Science

Gas chromatography (GC) is a primary technique for the separation and analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column.

For GC profiling, a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), is commonly employed. nih.gov A temperature program is typically used, starting at a lower temperature and gradually increasing to ensure the elution of all components. nih.gov The retention time of this compound would depend on its volatility and polarity relative to other compounds in a mixture. To standardize results across different instruments and laboratories, the Kovats retention index (RI) is often calculated. This index relates the retention time of the analyte to the retention times of n-alkane standards. Due to the presence of the polar hydroxyl group, derivatization (e.g., silylation) may sometimes be used to increase volatility and improve peak shape.

Table 3: Typical Gas Chromatography (GC) Parameters for Analysis

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Separation of analytes |

| Injector Temperature | 250 °C | Ensure complete vaporization |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes |

| Oven Program | 70 °C (hold 2 min), ramp to 240 °C at 10 °C/min | Separate compounds by boiling point |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and quantification |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, such as a mixture of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation. Detection can be accomplished using a UV detector if the analyte possesses a chromophore, or more universally with a mass spectrometer.

Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical method. nih.gov LC-MS allows for the determination of the compound's retention time from the HPLC and its mass-to-charge ratio from the MS, offering a high degree of confidence in its identification and quantification. nih.govbldpharm.com

Table 4: Typical HPLC / LC-MS Parameters for Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Reversed-phase separation |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid | Elution of the analyte |

| Flow Rate | 1.0 mL/min | Controls retention time |

| Detection | UV (at ~210 nm) or Mass Spectrometry (MS) | Detection and identification |

| MS Ionization | Electrospray Ionization (ESI) | Creates ions for MS analysis |

The carbon atom at position 5 in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. This separation is critical in fields like pharmaceutical development and flavor chemistry, where different enantiomers can have distinct biological activities or sensory properties.

The separation is achieved by using a chiral stationary phase (CSP). These phases are themselves chiral and interact differently with each enantiomer of the analyte, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times for the R and S enantiomers, allowing for their separation and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including those with alcohol functional groups. nih.govnih.gov The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) in normal-phase mode, or acetonitrile/water in reversed-phase mode. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be accurately determined.

Table 5: Principles of Chiral Chromatography for Enantiomeric Separation

| Component | Description | Role in Separation |

| Analyte | This compound (a racemic mixture of R and S enantiomers) | The mixture to be separated. |

| Chiral Stationary Phase (CSP) | e.g., Cellulose or amylose derivatives on a silica support | Creates a chiral environment; interacts diastereomerically with each enantiomer. |

| Mobile Phase | e.g., Hexane/Isopropanol | Carries the analyte through the column; its composition is optimized to achieve resolution. |

| Result | Two separate peaks corresponding to the R and S enantiomers | Allows for the determination of enantiomeric purity and quantification of each enantiomer. |

Theoretical and Computational Chemistry Studies on 5 Hydroxy 2,5 Dimethyl 3 Hexanone

Molecular Structure and Conformational Analysis via Computational Methods

A detailed computational investigation into the conformational landscape of 5-hydroxy-2,5-dimethyl-3-hexanone is not presently found in peer-reviewed literature. Such a study would typically involve using methods like molecular mechanics or density functional theory (DFT) to identify the various low-energy conformations (rotamers) of the molecule. The analysis would focus on the dihedral angles of the flexible carbon backbone and the orientation of the hydroxyl and methyl groups to determine the most stable three-dimensional structures.

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

There is a lack of published research detailing quantum chemical calculations for this compound. A thorough study would calculate key electronic properties and reactivity descriptors.

Table 1: Hypothetical Electronic Property and Reactivity Descriptors This table illustrates the type of data that would be generated from such a study. The values presented are purely for illustrative purposes and are not based on actual calculations.

| Property/Descriptor | Potential Value | Significance |

| HOMO Energy | -0.25 Hartree | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | +0.05 Hartree | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 0.30 Hartree | Relates to chemical reactivity and electronic stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Mulliken Charges | O(carbonyl): -0.5e | Provides insight into the partial charges on each atom. |

| O(hydroxyl): -0.7e |

Reaction Pathway Modeling and Transition State Characterization

While the use of this compound in reactions like the Aldol-Tishchenko reaction is documented, computational modeling of these specific reaction pathways is not available. sci-hub.box Such research would involve mapping the potential energy surface of the reaction, identifying the structures of transition states, and calculating the activation energies. This would provide deep insight into the reaction mechanism, including the role of catalysts and the factors controlling product formation.

Analysis of Steric Hindrance Effects on Reactivity and Conformation

A formal computational analysis of how steric hindrance influences the reactivity and conformation of this compound has not been published. The presence of multiple methyl groups, particularly the two methyl groups on the carbon adjacent to the hydroxyl group and the isopropyl group adjacent to the carbonyl, suggests that steric effects play a crucial role. A computational study would quantify these effects, for instance, by calculating steric energy contributions in different conformations or by modeling the approach of a reactant to the carbonyl or hydroxyl group. This would help explain experimental observations, such as reaction rates and stereoselectivity.

Investigations into the Biocatalytic Potential and Biosynthesis of 5 Hydroxy 2,5 Dimethyl 3 Hexanone and Analogues

5-Hydroxy-2,5-dimethyl-3-hexanone as a Model Substrate in Enzyme-Catalyzed Reaction Studies

While detailed studies focusing specifically on this compound as a model substrate are not extensively documented, research on analogous α-hydroxy ketones provides significant insight into enzyme-catalyzed reactions involving such structures. These compounds are valuable tools for probing the capabilities and specificities of various enzyme classes.

The dual functionality of hydroxy ketones makes them excellent substrates for investigating enzyme specificity. Research has demonstrated that certain enzymes exhibit high activity and stereoselectivity toward these molecules. For instance, alcohol dehydrogenases (ADHs) from sources like Thermoanaerobacter sp. (ADHT), Lactobacillus brevis (LBADH), and Ralstonia sp. (RADH) have shown promising activity in the reduction of 2-hydroxy ketones. mdpi.com Among these, RADH was found to be particularly active toward sterically demanding "bulky-bulky" 2-hydroxy ketones. mdpi.com

Enzymes such as cyclohexanone (B45756) monooxygenase, which catalyze Baeyer-Villiger type oxidations, display broad substrate specificity toward various alicyclic ketones. harvard.edu This type of enzyme inserts an oxygen atom adjacent to a carbonyl group to form a lactone, demonstrating a different mode of enzymatic action on ketone functionalities. harvard.edu However, these enzymes are typically inactive on α,β-unsaturated ketones or 1,3-diketones, indicating clear structural constraints for catalytic activity. harvard.edu The study of how different enzymes interact with the ketone and hydroxyl groups of substrates like this compound and its analogues is crucial for understanding their catalytic mechanisms and potential for synthetic applications.

The advancement of biocatalysis, particularly in enzyme mining and protein engineering, relies on the availability of effective high-throughput screening methods. Since many ketones lack distinct photometric properties, their detection and quantification can be challenging. To address this, a high-throughput fluorescence assay was developed for the rapid determination of structurally diverse ketones. nih.gov

This method utilizes para-methoxy-2-amino benzamidoxime (B57231) (PMA) as a reagent. nih.gov The assay is characterized by high sensitivity in the micromolar range and a low background signal, with its accuracy verified by gas chromatography. nih.gov It is suitable for quantitatively monitoring the transformation of alcohols to ketones in microtiter plates, making it a valuable tool for discovering novel alcohol dehydrogenases and for the directed evolution of enzymes with enhanced activity. nih.gov Such an assay provides a general and powerful tool for detecting ketone products from transformations involving hydroxy ketone substrates or their precursors. nih.gov

Elucidation of Biosynthetic Pathways for Related Hydroxy Ketones (e.g., 2-hydroxy-5-methyl-3-hexanone)

The elucidation of biosynthetic pathways for hydroxy ketones often involves a combination of transcriptome analysis, heterologous gene expression, and in vitro enzymatic assays. nih.govbiorxiv.org While the specific pathway for this compound is not detailed in the literature, significant research has been conducted on its structural isomer, 2-hydroxy-5-methyl-3-hexanone (B12690846).

2-Hydroxy-5-methyl-3-hexanone has been identified as a characteristic flavor component in eucalyptus honeys and as a key volatile compound in the floral scent of Taccarum ulei, a plant pollinated by scarab beetles. researchgate.netresearchgate.net Its synthesis has been achieved chemically starting from isovaleraldehyde (B47997) and ethylmagnesium bromide, which are converted to the ketone 5-methyl-3-hexanone. researchgate.net This ketone is then transformed into a silyl (B83357) enol ether, which serves as a direct precursor for oxidation to the final 2-hydroxy-5-methyl-3-hexanone product. researchgate.net

In biocatalytic contexts, α-diketones serve as direct precursors. For example, the diketone 5-methyl-2,3-hexanedione (B78870) is a direct substrate for enzymatic reduction to form hydroxy ketones. rsc.org In a biocatalytic process using Bacillus clausii, 5-methyl-2,3-hexanedione was reduced primarily to 5-methyl-3-hydroxy-2-hexanone, with only small quantities of 2-hydroxy-5-methyl-3-hexanone being formed. rsc.org

The stereochemistry of hydroxy ketones is critical for their biological activity and sensory properties. Specific enzymes are capable of producing these compounds with high stereoselectivity. An (R,R)-butanediol dehydrogenase (BcBDH) from Bacillus clausii DSM 8716 T has been characterized for its ability to asymmetrically reduce prochiral 1,2-diketones. rsc.org This enzyme, belonging to the medium-chain dehydrogenases/reductases (MDR) family, effectively reduces aliphatic diketones like 5-methyl-2,3-hexanedione. rsc.org The reaction yields predominantly the (R)-configured hydroxy ketone, demonstrating the enzyme's stereoselective control. rsc.org

The importance of stereochemistry is further highlighted by the enantioselective synthesis of (S)-2-hydroxy-5-methyl-3-hexanone, which functions as a specific attractant for pollinating beetles. researchgate.net Chemical methods, such as Sharpless asymmetric dihydroxylation (using AD-mix-β) and Shi's asymmetric epoxidation, have been developed to produce specific enantiomers of 2-hydroxy-5-methyl-3-hexanone with high enantiomeric excess. researchgate.net These synthetic achievements underscore the demand for stereochemically pure hydroxy ketones and drive research into enzymes that can provide similar or superior selectivity.

Biotransformations using microbial or plant systems offer an environmentally friendly approach to producing complex chiral molecules. nih.gov The production of 2-hydroxy-5-methyl-3-hexanone is observed in nature, as it is a major component of the floral scent of the plant Taccarum ulei, where it attracts pollinators. researchgate.net

Microbial transformations provide a versatile method for producing hydroxy ketones and related diols. For instance, the fungus Geotrichum sp. has been used for the biotransformation of various α-hydroxy and α-acetoxy ketones, leading to the formation of 1,2-diols with moderate to excellent enantiomeric excess. nih.gov A more targeted biotransformation was demonstrated using the butanediol (B1596017) dehydrogenase from Bacillus clausii. This enzyme was employed in an enzyme membrane reactor for the preparative-scale synthesis of (R)-5-methyl-3-hydroxy-2-hexanone from its diketone precursor, showcasing a practical application of microbial enzymes. rsc.org

The table below summarizes the biocatalytic reduction of various α-diketones by the (R,R)-butanediol dehydrogenase from Bacillus clausii. rsc.org

Table of Mentioned Compounds

Mechanistic Insights into Biomolecular Interactions

The biological activity and potential applications of this compound and its analogs are intrinsically linked to their interactions with biomolecules at a molecular level. Understanding these mechanisms is crucial for harnessing their full biocatalytic potential and for designing novel applications. This section delves into the specific types of interactions that govern the behavior of these hydroxyketones with biological macromolecules, particularly enzymes.

Role of Hydrogen Bonding and Other Non-Covalent Interactions with Biomolecules

The functionality of many organic molecules within a biological system is dictated by a complex network of non-covalent interactions. For this compound, its chemical structure, featuring both a hydroxyl (-OH) group and a ketone (C=O) group, makes it particularly adept at forming specific and influential non-covalent bonds.

The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl group and the carbonyl oxygen can both act as hydrogen bond acceptors. libretexts.orgnih.gov This dual capacity allows the molecule to engage in intricate hydrogen bond networks within the active sites of enzymes or the binding pockets of other proteins. libretexts.org These interactions are fundamental to the initial binding and correct orientation of the substrate or inhibitor within the biomolecule. libretexts.orgwou.edu

Beyond classical hydrogen bonding, other non-covalent forces such as van der Waals forces, hydrophobic interactions, and dipole-dipole interactions also play a significant role. nih.govnih.gov The methyl groups of this compound contribute to hydrophobic interactions, which are crucial for the binding of the molecule in nonpolar pockets of a protein. The polarity of the ketone and hydroxyl groups also facilitates dipole-dipole interactions. The collective effect of these non-covalent interactions determines the binding affinity and specificity of the compound for its biological target. nih.gov

For instance, in a related compound, 3-Hydroxy-3,5-dimethyl-2-hexanone, the hydroxyl and ketone functionalities are key to its ability to interact with molecular targets and modulate biological pathways. The ability to form these non-covalent bonds is a shared characteristic among many biologically active small molecules and is a cornerstone of their mechanism of action. nih.gov

Investigation of Molecular Mechanisms Modulating Enzyme Activity

The interaction of this compound and its analogs with enzymes can lead to the modulation of their catalytic activity, either through inhibition or, in some cases, enhancement. The specific mechanism of this modulation is a subject of detailed investigation, often drawing parallels from studies on similar hydroxyketone compounds.

One of the primary ways these compounds can modulate enzyme activity is by acting as competitive inhibitors. In this scenario, the molecule binds to the active site of the enzyme, preventing the natural substrate from binding. The effectiveness of this inhibition is directly related to the strength and nature of the non-covalent interactions discussed in the previous section. The closer the structure of the analog mimics the transition state of the reaction catalyzed by the enzyme, the tighter it will bind and the more effective an inhibitor it will be.

Another relevant study involves the biocatalytic reduction of 5-methyl-2,3-hexanedione by butanediol dehydrogenase from Bacillus clausii. This enzyme primarily yields (R)-5-methyl-3-hydroxy-2-hexanone, showcasing the high stereoselectivity of the enzyme. rsc.org The enzyme's ability to discriminate between the two ketone groups and to create a specific stereoisomer is a direct consequence of the precise molecular interactions within the active site.

The following table summarizes the biocatalytic production of analogs of this compound, illustrating how different biocatalysts and substrates can influence the outcome of the enzymatic reaction, a direct reflection of the underlying molecular mechanisms.

| Substrate | Biocatalyst | Product(s) | Key Findings |

| 2,5-Hexanedione | Saccharomyces cerevisiae L13 | (5S)-Hydroxy-2-hexanone | High enantioselectivity (ee >99%) and good yield (85%). The whole-cell system showed better chemoselectivity than isolated alcohol dehydrogenase. rsc.orgnih.gov |

| 5-Methyl-2,3-hexanedione | Bacillus clausii DSM 8716 T butanediol dehydrogenase | (R)-5-Methyl-3-hydroxy-2-hexanone (major), 5-Methyl-2-hydroxy-3-hexanone (minor) | The enzyme exhibits high R-selectivity in the reduction of the diketone. rsc.org |

These examples underscore how the molecular architecture of both the substrate/inhibitor and the enzyme's active site dictates the nature and outcome of their interaction. The study of these mechanisms is not only crucial for understanding the biological roles of these compounds but also for their application in biocatalysis and synthetic chemistry. wikipedia.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Hydroxy-2,5-dimethyl-3-hexanone, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via electrolysis of dibromo precursors (e.g., 2,4-dibromo-2,5-dimethyl-3-hexanone) under controlled conditions, yielding acetoxylated derivatives. Optimal purity (>95%) is achieved through fractional distillation followed by silica gel chromatography using ethyl acetate/hexane gradients. Critical parameters include reaction temperature (25–30°C) and electrolysis duration (4–6 hours) to minimize side products .

Q. How should researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and NMR for hydroxyl (-OH) and ketone (C=O) signals.

- IR : Confirm hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) absorption bands.

- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (CHO, m/z 142.0994) .

Q. What experimental protocols ensure stability during storage and handling?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess degradation pathways. Monitor via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers screen for biological activity in vitro?

- Methodological Answer : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) with positive controls. Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference. IC values should be validated via dose-response curves (triplicate runs) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) affect the reactivity of this compound?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation derivatives) and compare reaction kinetics in nucleophilic additions. Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (>90%). Computational modeling (DFT) can predict steric and electronic influences on transition states .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Apply triangulation:

- Experimental : Reproduce assays under standardized conditions (pH, temperature).

- Analytical : Cross-validate purity (e.g., GC-MS vs. NMR).

- Theoretical : Use QSAR models to correlate structural features with activity outliers .

Q. How can the compound’s role in multi-step synthetic pathways be optimized for yield?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity). For example, use Grubbs catalyst for olefin metathesis steps, achieving yields >80% in tandem reactions. Monitor intermediates via inline FTIR .

Q. What computational methods predict metabolic pathways and toxicity profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.